N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide
Description
Core Structural Motifs
The compound integrates four distinct structural elements that define its molecular identity and functional potential:
- Thiazole Ring : The central thiazole moiety (C₃H₃NS) serves as a heterocyclic scaffold, providing rigidity and electronic diversity. The 2-position of the thiazole is substituted with a thiophene carboxamide group, while the 4-position connects to the spirocyclic system via an oxoethyl linker.
- Thiophene Carboxamide : A thiophene-2-carboxamide group (C₅H₃NOS) is appended to the thiazole ring, introducing aromaticity and hydrogen-bonding capabilities through its carbonyl oxygen.
- 1,4-Dioxa-8-azaspiro[4.5]decane : This spirocyclic system features a seven-membered ring fused to a five-membered 1,4-dioxa-8-aza structure. The spiro junction at the 8-position creates a three-dimensional conformation that enhances steric and electronic complexity.
- Oxoethyl Linker : A ketone-containing ethylene bridge (–CH₂–CO–) connects the thiazole ring to the spirocyclic system, enabling conformational flexibility and participation in π-π stacking interactions.
The molecular formula (C₁₇H₁₉N₃O₄S₂) and weight (393.48 g/mol) reflect the integration of these motifs.
Molecular Hybridization Approach
The compound exemplifies a synergistic hybridization strategy combining pharmacophores from distinct bioactive classes:
- Thiazole-Thiophene Hybridization : The fusion of thiazole and thiophene rings merges the electron-deficient nature of thiazoles with the electron-rich thiophene, creating a polarized system capable of diverse non-covalent interactions.
- Spirocyclic Integration : The 1,4-dioxa-8-azaspiro[4.5]decane system introduces a constrained three-dimensional geometry, reducing entropic penalties during target binding compared to planar analogs.
- Linker Optimization : The oxoethyl bridge balances flexibility and rigidity, allowing adaptive binding while maintaining spatial alignment between the thiazole and spirocyclic moieties.
This design leverages the anticancer and antimicrobial activities associated with thiazole derivatives and the metabolic stability conferred by spirocyclic systems.
Pharmacophore Integration Strategy
Three pharmacophoric elements are strategically positioned to optimize target engagement:
| Pharmacophore Element | Role in Bioactivity | Structural Features |
|---|---|---|
| Thiazole Ring | Hydrogen-bond acceptor via nitrogen | C₃H₃NS core with electron-withdrawing substituents |
| Thiophene Carboxamide | Hydrophobic interactions and dipole stabilization | Aromatic ring with polar carbonyl group |
| Spirocyclic System | Three-dimensional shape complementarity | Fused dioxa-aza rings with spiro junction |
The thiazole’s nitrogen and sulfur atoms participate in hydrogen bonding and van der Waals interactions, respectively. The thiophene carboxamide enhances solubility and π-stacking potential, while the spirocyclic system prevents rapid enzymatic degradation.
Structural Comparison with Related Analogs
The compound’s architecture diverges from related analogs in critical ways:
The inclusion of both thiazole and thiophene rings in the target compound provides a broader spectrum of non-covalent interactions compared to analogs limited to single aromatic systems.
Properties
IUPAC Name |
N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-14(20-5-3-17(4-6-20)23-7-8-24-17)10-12-11-26-16(18-12)19-15(22)13-2-1-9-25-13/h1-2,9,11H,3-8,10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBKRWQPZDOFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through a condensation reaction involving 4-piperidone and ethylene glycol under acidic conditions.
Thiazole Ring Formation: The intermediate is then reacted with a thiazole derivative, such as 2-bromoacetylthiazole, under basic conditions to form the thiazole ring.
Coupling with Thiophene-2-carboxamide: Finally, the thiazole intermediate is coupled with thiophene-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted thiazole and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise in anticancer research. Studies indicate that derivatives containing the thiazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, demonstrating activities comparable to standard anticancer drugs like cisplatin . The mechanism of action often involves inhibition of key enzymes involved in DNA synthesis and cell division.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiazole derivatives. The presence of the thiazole ring enhances lipophilicity, allowing for better cellular uptake and activity against bacterial strains. Studies have reported that compounds with similar scaffolds exhibit broad-spectrum antibacterial activity, making them candidates for further development as therapeutic agents against resistant strains .
The biological activities of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide can be summarized as follows:
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Drug Design, Development and Therapy, several thiazole derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range against HepG-2 and A-549 cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Action
Another research paper detailed the synthesis of thiazole derivatives and their evaluation against various bacterial strains. The study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Thiophene vs. Furan Substitution
A close analog, N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide (), replaces the thiophene ring with a furan. Key differences include:
Thiazole vs. Benzothiazole Derivatives
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () replace the thiazole with a benzothiazole. This modification:
- Increases molecular weight and lipophilicity, improving membrane permeability.
- Introduces additional aromatic stacking interactions, as seen in benzothiazole-based kinase inhibitors .
Spirocyclic System Variations
1,4-Dioxa-8-azaspiro[4.5]decane vs. 7-Oxa-9-aza-spiro[4.5]decane
describes spiro systems with altered oxygen/nitrogen positioning (e.g., 7-oxa-9-aza vs. 1,4-dioxa-8-aza). These changes:
- Impact Ring Strain : The 1,4-dioxa-8-aza system in the target compound reduces steric hindrance compared to 7-oxa-9-aza derivatives.
- Modulate Solubility : Additional oxygen atoms in the dioxa system enhance polarity, improving aqueous solubility .
Functional Group Replacements
Carboxamide vs. Hydroxyurea
N-[4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)benzyl]-N-hydroxyurea () substitutes the thiophene carboxamide with a hydroxyurea group. This alteration:
- Introduces hydrogen-bond donor capacity via the hydroxylamine moiety.
- Reduces enzymatic hydrolysis susceptibility compared to carboxamides, as hydroxyurea is less prone to protease cleavage .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods. †Exact value varies with R-group.
Biological Activity
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide (CAS Number: 921567-38-6) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a spirocyclic moiety and various functional groups, suggests interesting biological properties that merit investigation.
The molecular formula of this compound is with a molecular weight of 393.5 g/mol. The compound's structure includes a thiazole and thiophene ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 921567-38-6 |
| Molecular Formula | C₁₇H₁₉N₃O₄S₂ |
| Molecular Weight | 393.5 g/mol |
Antimicrobial Activity
Preliminary screenings have shown that thiazole and thiophene derivatives possess antimicrobial properties. For instance, compounds containing thiazole rings have demonstrated efficacy against various bacterial strains and fungi. While direct evidence for this specific compound is scarce, its structural analogs suggest potential antimicrobial activity.
Anticancer Potential
Compounds with spirocyclic structures are often investigated for anticancer properties due to their ability to interact with cellular pathways involved in tumor growth. Research into related compounds has indicated that they may induce apoptosis in cancer cells and inhibit proliferation. Further studies are required to assess the specific effects of this compound on cancer cell lines.
Anti-inflammatory Effects
Thiazole derivatives have also been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This compound's potential in modulating inflammatory responses could be significant in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
While comprehensive studies specifically on this compound are not available, related research provides insights into its possible biological activities:
- Antimicrobial Screening : A study on thiazole derivatives revealed that compounds similar in structure exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research on spirocyclic compounds indicated that they could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Inflammatory Response Modulation : Investigations into thiazole-containing compounds showed significant reductions in inflammatory markers in vitro, suggesting a pathway for therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
